2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
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Overview
Description
Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
Asymmetric Alkynylation of Cyclic Imines
Research demonstrates the successful asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines using chiral phosphoric acid and Ag(I) catalysts. This method facilitates the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, showcasing the versatility of these compounds in organic synthesis (Ren, Wang, & Liu, 2014).
Aza-Reformatsky Reaction with Cyclic Imines
Another study highlights the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. The process utilizes a diaryl prolinol L4 as the chiral ligand, showcasing the compounds' utility in constructing chiral centers (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).
Intramolecular Diels-Alder Reactions
A different approach involves the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This method highlights the structural diversity achievable with dibenzo[b,f][1,4]oxazepin scaffolds, contributing to the development of compounds with potential pharmacological properties (Greig, Tozer, & Wright, 2001).
Biological Applications and Molecular Docking
Molecular Docking and Antimicrobial Agents
Research on N-ethyl-N-methylbenzenesulfonamide derivatives investigates their potential as antimicrobial and antiproliferative agents. This study emphasizes the role of molecular docking in understanding the mode of action of these compounds, providing insights into their biological activities (Abd El-Gilil, 2019).
Enantioselective Alkylation
A study on the enantioselective alkylation of dibenzo[b,f][1,4]oxazepines with Et2Zn catalyzed by a (R)-VAPOL-Zn(II) complex represents the first example of enantioselective addition of Et2Zn to cyclic aldimines, highlighting the synthetic utility of these compounds in stereocontrolled organic synthesis (Munck, Sukowski, Vila, & Pedro, 2017).
Mechanism of Action
This compound has shown potent inhibitory activity on acute and subacute inflammation such as carrageenin hind paw edema, acetic acid-induced increased vascular permeability, UV-erythema, and felt pellet-induced granuloma formation . It also displayed antipyretic activity at low doses which were widely different from its anti-inflammatory and analgesic effective dose .
Safety and Hazards
Properties
IUPAC Name |
2-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11(2)10-25(22,23)20-13-5-7-16-14(9-13)18(21)19-15-8-12(3)4-6-17(15)24-16/h4-9,11,20H,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIDDNWZPCQWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC(C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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